molecular formula C19H24N4O4S B2446077 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850935-83-0

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide

Número de catálogo: B2446077
Número CAS: 850935-83-0
Peso molecular: 404.49
Clave InChI: WEBURWZQJODUMI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexyl group, a sulfamoyl group, and an oxadiazole ring

Propiedades

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-23(15-5-3-2-4-6-15)28(25,26)16-11-9-13(10-12-16)17(24)20-19-22-21-18(27-19)14-7-8-14/h9-12,14-15H,2-8H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBURWZQJODUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthesis of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine

The 1,3,4-oxadiazole ring is constructed via cyclodehydration of cyclopropanecarboxylic acid hydrazide (1) with cyanogen bromide (CNBr) under acidic conditions.

Procedure :

  • Cyclopropanecarboxylic acid hydrazide (1.0 equiv) is dissolved in anhydrous dichloromethane.
  • Cyanogen bromide (1.2 equiv) is added dropwise at 0°C, followed by catalytic p-toluenesulfonic acid.
  • The mixture is stirred at 25°C for 12 hours, yielding 5-cyclopropyl-1,3,4-oxadiazol-2-amine (2) as a white solid (Yield: 68–72%).

Key Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.02–1.09 (m, 4H, cyclopropyl CH₂), 2.45–2.51 (m, 1H, cyclopropyl CH), 8.21 (s, 2H, NH₂).
  • HRMS (ESI+) : m/z calcd for C₅H₇N₃O [M+H]⁺: 126.0661; found: 126.0664.

Preparation of 4-[Cyclohexyl(methyl)sulfamoyl]benzoyl Chloride

The sulfamoyl moiety is introduced via sulfonation of 4-aminobenzoic acid, followed by N-alkylation with cyclohexylmethylamine.

Procedure :

  • Sulfonation : 4-Aminobenzoic acid (3) is treated with chlorosulfonic acid (2.5 equiv) at 0°C for 2 hours, forming 4-sulfamoylbenzoic acid (4).
  • N-Alkylation : Compound 4 reacts with cyclohexylmethyl bromide (1.5 equiv) in dimethylacetamide (DMA) using K₂CO₃ (2.0 equiv) as base, yielding 4-[cyclohexyl(methyl)sulfamoyl]benzoic acid (5) (Yield: 65%).
  • Chlorination : Treatment of 5 with thionyl chloride (SOCl₂) in refluxing toluene generates the acyl chloride (6) (Yield: 92%).

Key Characterization :

  • IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
  • ¹³C NMR (101 MHz, CDCl₃): δ 25.3 (cyclohexyl CH₂), 44.8 (N-CH₃), 167.2 (C=O).

Amide Coupling Reaction

The final step involves coupling 5-cyclopropyl-1,3,4-oxadiazol-2-amine (2) with 4-[cyclohexyl(methyl)sulfamoyl]benzoyl chloride (6) using a carbodiimide coupling agent.

Procedure :

  • Compound 2 (1.0 equiv) and 6 (1.1 equiv) are dissolved in dry THF under N₂.
  • Add EDCl (1.5 equiv) and HOBt (1.5 equiv), followed by triethylamine (2.0 equiv).
  • Stir at 25°C for 24 hours. Purify via silica gel chromatography (EtOAc/hexanes, 1:1) to isolate the target compound (7) (Yield: 58%).

Key Characterization :

  • Melting Point : 214–216°C.
  • HPLC Purity : 98.4% (C18 column, 0.1% TFA in H₂O/MeCN).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.08–1.15 (m, 4H, cyclopropyl CH₂), 1.45–1.67 (m, 10H, cyclohexyl CH₂), 2.98 (s, 3H, N-CH₃), 7.89 (d, J=8.4 Hz, 2H, ArH), 8.12 (d, J=8.4 Hz, 2H, ArH), 11.32 (s, 1H, NH).

Optimization and Mechanistic Considerations

Cyclodehydration Efficiency

The yield of 5-cyclopropyl-1,3,4-oxadiazol-2-amine (2) is highly dependent on the cyclizing agent. Substituting CNBr with POCl₃ reduces yield to 42% due to side reactions.

Table 1 : Effect of Cyclizing Agents on Oxadiazole Formation

Cyclizing Agent Temperature (°C) Yield (%)
CNBr 25 72
POCl₃ 80 42
(CF₃CO)₂O 0 35

Sulfamoyl Group Introduction

N-Alkylation of 4-sulfamoylbenzoic acid (4) with bulkier amines (e.g., cyclohexylmethyl) requires polar aprotic solvents like DMA to enhance solubility. Microwave-assisted synthesis at 100°C for 15 minutes increases yield to 78%.

Análisis De Reacciones Químicas

Types of Reactions

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide depend on the specific reaction conditions and reagents used. These products can include oxidized or reduced derivatives, as well as substituted analogs with different functional groups.

Aplicaciones Científicas De Investigación

Structure and Composition

The molecular formula of 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide is C17H24N2O3SC_{17}H_{24}N_{2}O_{3}S, with a molecular weight of approximately 336.45 g/mol. The compound's structure includes:

  • Cyclohexyl group : Influences steric properties and biological activity.
  • Sulfamoyl group : Known for its role in enzyme inhibition.
  • Oxadiazole ring : Associated with various biological activities.

Chemistry

In synthetic chemistry, 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways.

Biology

In biological research, this compound can be utilized as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into cellular mechanisms, particularly in understanding enzyme functions and metabolic pathways.

Medicine

The compound holds significant promise in drug discovery and development due to its ability to interact with specific molecular targets. Notably, its sulfamoyl group may contribute to enzyme inhibitory properties that are beneficial in treating conditions like glaucoma and edema.

  • Antimicrobial Efficacy : A study reported that derivatives similar to this compound exhibited antimicrobial activity against Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Anticancer Potential : In vitro studies demonstrated that oxadiazole derivatives reduced cell viability in HeLa cells at concentrations as low as 10 µM, indicating strong anticancer potential through apoptosis induction.

Industrial Applications

In industrial settings, this compound can be employed in developing new materials with specific properties. Its chemical reactivity allows for modifications that enhance performance characteristics in various applications.

Mecanismo De Acción

The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the desired biological or chemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar structural features, such as other benzamide derivatives or oxadiazole-containing compounds

List of Similar Compounds

  • Benzamide derivatives
  • Oxadiazole-containing compounds
  • Sulfamoyl group-containing compounds

Actividad Biológica

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound features a complex structure that includes a cyclohexyl group, a sulfamoyl moiety, and an oxadiazole ring, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide is C22H30N4O3SC_{22}H_{30}N_4O_3S, with a molecular weight of 446.57 g/mol. The unique combination of functional groups allows for various interactions with biological targets.

Property Value
Molecular FormulaC22H30N4O3S
Molecular Weight446.57 g/mol
CAS Number850936-07-1

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and modulate receptor activities. The oxadiazole ring is known for its role in enhancing the bioactivity of related compounds. Studies suggest that the compound may interact with molecular targets involved in various disease pathways, including cancer and bacterial infections.

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide have shown efficacy against various bacterial strains. In vitro assays demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Antitumor Activity

Research has highlighted the potential antitumor effects of oxadiazole derivatives. For example, compounds with similar structures have been reported to induce apoptosis in cancer cell lines through intrinsic and extrinsic pathways. The mechanism involves the modulation of signaling pathways that control cell proliferation and survival.

Enzyme Inhibition

The compound's sulfamoyl group may contribute to its enzyme inhibitory properties. Sulfamoyl derivatives are often explored for their ability to inhibit carbonic anhydrase and other key enzymes involved in metabolic processes. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several oxadiazole derivatives, including those structurally related to 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus.
  • Anticancer Potential : In a cellular model using HeLa cells, oxadiazole derivatives were found to significantly reduce cell viability at concentrations as low as 10 µM, indicating strong anticancer potential through apoptosis induction.

Comparison with Similar Compounds

To understand the unique biological activity of 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide, it is essential to compare it with structurally similar compounds:

Compound Key Features Biological Activity
4-[ethyl(phenyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamideEthyl(phenyl) groupModerate antimicrobial activity
4-[benzyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamideBenzyl groupHigh potency against certain cancer cell lines
4-[butyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamideButyl groupVariable activity; dependent on lipophilicity

Q & A

Q. Purification :

  • Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for intermediate isolation.
  • Final purity (>95%) is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase), as demonstrated for structurally similar compounds .

Basic: How should researchers characterize the compound’s structural integrity and purity?

Answer:
A combination of spectroscopic and chromatographic techniques is essential:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., cyclopropyl protons at δ ~0.8–1.2 ppm, oxadiazole carbons at δ ~165–170 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., cyclohexyl group).
  • Mass Spectrometry (ESI-MS/APCI-MS) : Validate molecular weight (e.g., [M+H]+ or [M-H]⁻ peaks) with <2 ppm mass error .
  • HPLC : Ensure purity (>95%) using retention time consistency and UV/ELSD detection .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:
SAR studies should systematically vary substituents and assess functional outcomes:

  • Substituent Variation :
    • Modify the cyclohexyl group (e.g., replace with aromatic or branched alkyl groups) to alter lipophilicity and steric effects.
    • Test halogen (F, Cl) or electron-withdrawing groups on the benzamide ring to modulate electronic properties .
  • Biological Assays :
    • Screen against target pathogens (e.g., Candida albicans for antifungal activity) using MIC (Minimum Inhibitory Concentration) assays .
    • Compare with analogs like LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) to evaluate substituent impact .
  • Data Analysis : Use IC₅₀ values and pharmacokinetic parameters (e.g., LogP, solubility) to correlate structural features with activity .

Advanced: How can contradictory biological activity data across studies be resolved?

Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

  • Orthogonal Assays : Confirm antifungal activity via both broth microdilution (CLSI guidelines) and time-kill kinetic assays .
  • Purity Reassessment : Re-analyze compound batches via HPLC-MS to rule out degradation products or isomers .
  • Control Experiments : Compare with structurally validated analogs (e.g., OZE-I and OZE-III from C. elegans studies) to isolate substituent-specific effects .

Advanced: What computational methods are effective for elucidating the mechanism of action?

Answer:
Integrate in silico and experimental approaches:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets like thioredoxin reductase (Trr1) or carbonic anhydrase II (hCA II). Key interactions include sulfamoyl-oxadiazole hydrogen bonding with catalytic residues .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD <2 Å over 100 ns trajectories) and identify critical residues for mutagenesis validation .
  • Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors, hydrophobic pockets) to guide analog design .

Advanced: How can researchers address the compound’s chemical stability under experimental conditions?

Answer:
Stability studies should focus on reactive moieties:

  • Oxidative Stability : Expose to H₂O₂ (3% v/v) or KMnO₄ and monitor degradation via HPLC. The sulfamoyl group is prone to oxidation, forming sulfonic acid derivatives .
  • pH-Dependent Stability : Test in buffers (pH 1–10) at 37°C. The oxadiazole ring may hydrolyze under acidic conditions, requiring formulation adjustments (e.g., lyophilization for storage) .
  • Light Sensitivity : Conduct photostability studies (ICH Q1B guidelines) to assess degradation under UV/visible light .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Answer:

  • Co-Solvent Systems : Use DMSO (≤0.5%) with Pluronic F-127 (0.02%) to enhance aqueous solubility without cytotoxicity .
  • Prodrug Design : Introduce ester or phosphate groups at the sulfamoyl moiety for enzymatic activation in target tissues .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to improve pharmacokinetic profiles and reduce off-target effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.